2-(Quinolin-5-ylcarbamoyl)benzoic acid
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Overview
Description
2-(Quinolin-5-ylcarbamoyl)benzoic acid is a compound that features a quinoline moiety attached to a benzoic acid derivative. Quinoline is a heterocyclic aromatic organic compound with a nitrogen atom in the ring, known for its wide range of biological activities and applications in medicinal chemistry . The benzoic acid component is a simple aromatic carboxylic acid, commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-5-ylcarbamoyl)benzoic acid typically involves the formation of the quinoline ring followed by its attachment to the benzoic acid derivative. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The quinoline derivative can then be reacted with a benzoic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-5-ylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(Quinolin-5-ylcarbamoyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(Quinolin-5-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases . The benzoic acid component may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxamido)benzoic acid: Similar structure with a carboxamido group at the 8-position of the quinoline ring.
2,3,5-Trihydroxy-Benzoic Acid Heptyl Ester: Another benzoic acid derivative with different functional groups.
Uniqueness
2-(Quinolin-5-ylcarbamoyl)benzoic acid is unique due to its specific combination of the quinoline and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(quinolin-5-ylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(11-5-1-2-6-12(11)17(21)22)19-15-9-3-8-14-13(15)7-4-10-18-14/h1-10H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZJAVAHPPJLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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